molecular formula C13H20N4O2 B12653503 2-Amino-n,n-diethyl-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxamide CAS No. 5437-51-4

2-Amino-n,n-diethyl-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxamide

Katalognummer: B12653503
CAS-Nummer: 5437-51-4
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: LISLDNVPYIXSCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 16132 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific biochemical pathways and its utility in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 16132 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:

    Initial Reactant Preparation: The starting materials are prepared through standard chemical processes.

    Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to facilitate the desired chemical transformations.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of NSC 16132 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Synthesis: Large quantities of reactants are processed in industrial reactors.

    Quality Control: Rigorous quality control measures are implemented to ensure the product meets the required specifications.

    Packaging and Distribution: The final product is packaged in suitable containers and distributed to various research and industrial facilities.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 16132 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert NSC 16132 into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving NSC 16132 typically use common reagents such as:

    Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate.

    Reducing Agents: Reagents such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate the reactions, including transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation Products: Various oxidized forms of NSC 16132.

    Reduction Products: Reduced derivatives of the compound.

    Substitution Products: Compounds with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

NSC 16132 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving biochemical pathways and cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of NSC 16132 involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Affecting Gene Expression: Influencing the expression of specific genes involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

NSC 16132 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 125973: Another compound with similar biochemical properties.

    NSC 16132-1-AP: A related compound used in similar research applications.

The uniqueness of NSC 16132 lies in its specific chemical structure and the particular pathways it affects, making it a valuable tool in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

5437-51-4

Molekularformel

C13H20N4O2

Molekulargewicht

264.32 g/mol

IUPAC-Name

2-amino-N,N-diethyl-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxamide

InChI

InChI=1S/C13H20N4O2/c1-3-17(4-2)12(19)8-5-6-10-9(7-8)11(18)16-13(14)15-10/h8H,3-7H2,1-2H3,(H3,14,15,16,18)

InChI-Schlüssel

LISLDNVPYIXSCJ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1CCC2=C(C1)C(=O)NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.